molecular formula C16H18N2O4 B2951131 4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one CAS No. 941958-42-5

4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2951131
CAS No.: 941958-42-5
M. Wt: 302.33
InChI Key: STOOFSXFWNKACY-UHFFFAOYSA-N
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Description

4-(7-Methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one is a synthetic chemical compound featuring a benzofuran moiety linked to a 3,3-dimethylpiperazin-2-one scaffold. This structure is of significant interest in medicinal chemistry and drug discovery research. The benzofuran core is a privileged structure in pharmacology, known for its diverse biological activities. Scientific studies have shown that benzofuran derivatives, particularly those with specific substitutions, can exhibit potent cytotoxic and anticancer properties . For instance, some halogenated benzofuran derivatives have demonstrated remarkable selectivity and toxicity towards human leukemia cell lines, with their activity often enhanced by the presence of electron-donating or hydrophobic groups . The piperazine ring is another common pharmacophore found in molecules with a wide range of biological activities and is frequently utilized in the design of protease-activated receptor-2 (PAR-2) inhibitors and other therapeutic agents . The integration of the 7-methoxy-benzofuran-2-carbonyl group with the 3,3-dimethylpiperazin-2-one in a single molecule creates a novel hybrid structure. This combination is designed to leverage the potential of both fragments, making it a valuable candidate for researchers investigating new chemical entities for oncology, inflammation, and other disease areas. The mechanism of action for this specific compound is not yet fully characterized and is an active area of scientific inquiry. Researchers can utilize this compound for in vitro assays, target identification studies, and structure-activity relationship (SAR) analysis to further elucidate its biological profile and research value. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-16(2)15(20)17-7-8-18(16)14(19)12-9-10-5-4-6-11(21-3)13(10)22-12/h4-6,9H,7-8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOOFSXFWNKACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 7-methoxy-1-benzofuran-2-carbonyl chloride with 3,3-dimethylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-(7-hydroxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one.

    Reduction: Formation of 4-(7-methoxy-1-benzofuran-2-hydroxyl)-3,3-dimethylpiperazin-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity, while the piperazine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Use Reference
Target Compound Benzofuran-carbonyl 7-methoxy; 3,3-dimethylpiperazin-2-one ~434 (estimated) Unknown (theoretical PAR2 modulation) N/A
Imidazopyridazine-carbonyl derivative Imidazopyridazine-carbonyl 8-tert-butyl; 6-(4-fluorophenyl) 423.48 PAR2 antagonist (I-191)
1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one Piperazin-2-one 4-fluorophenyl 222.26 Small-molecule scaffold
4-Methoxybiphenyl-piperazinone HCl Piperazin-2-one 4'-methoxy-biphenyl-3-ylmethyl; HCl salt 346.80 Improved solubility

Key Findings and Implications

Core Heterocycle Impact: The benzofuran core in the target compound may offer distinct electronic properties compared to imidazopyridazine (e.g., reduced planarity), affecting binding to targets like PAR2 .

Methoxy groups (common in the target compound and ) may increase lipophilicity and membrane permeability but could also influence oxidative metabolism.

Synthetic Considerations: Coupling reactions (e.g., benzofuran-carbonyl to piperazinone) may require optimized conditions, as seen in ’s trifluoroacetic acid-mediated deprotection steps . Salt formation (e.g., hydrochloride in ) is a viable strategy to enhance solubility for piperazinone derivatives .

Biological Activity

4-(7-Methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a benzofuran moiety and a carbonyl group. Its molecular formula is C17H20N2O3, with a molecular weight of approximately 300.35 g/mol. The presence of the methoxy group and the benzofuran ring suggests possible interactions with various biological targets, particularly in the central nervous system (CNS).

1. CNS Activity

Research indicates that compounds similar to 4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one exhibit significant CNS activity. For instance, related benzofuran derivatives have been shown to possess anxiolytic and antidepressant properties through modulation of serotonin receptors . This suggests that the compound may also influence serotonergic pathways, potentially offering therapeutic effects for mood disorders.

2. Anti-inflammatory Properties

In some studies, benzofuran derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. The mechanism may involve the suppression of NF-kB activation and subsequent reduction in TNF-alpha and IL-6 levels.

3. Cardiovascular Effects

The compound's potential impact on cardiovascular health has been noted, particularly in relation to cardiac arrhythmias. Similar compounds have been reported to stabilize cardiac membranes and reduce arrhythmic events .

The biological activity of 4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one could be attributed to several mechanisms:

  • Serotonin Receptor Modulation : By interacting with serotonin receptors (5-HT), the compound may enhance mood regulation and exhibit anxiolytic effects.
  • Inhibition of Inflammatory Pathways : The compound may inhibit key inflammatory mediators, leading to reduced oxidative stress and inflammation in tissues.

Case Study 1: Anxiolytic Effects

A study involving a related benzofuran derivative demonstrated significant anxiolytic effects in animal models. The results indicated that administration led to decreased anxiety-like behavior in elevated plus-maze tests, supporting the hypothesis that these compounds can modulate anxiety pathways through serotonergic mechanisms .

Case Study 2: Cardiovascular Protection

Another study evaluated the cardiovascular protective effects of similar compounds in models of induced cardiac stress. Results showed that treatment with these compounds significantly reduced the incidence of arrhythmias and improved survival rates in subjects subjected to stress tests .

Data Tables

Biological Activity Mechanism Reference
CNS ActivitySerotonin receptor modulation
Anti-inflammatoryCytokine inhibition
Cardiovascular effectsMembrane stabilization

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